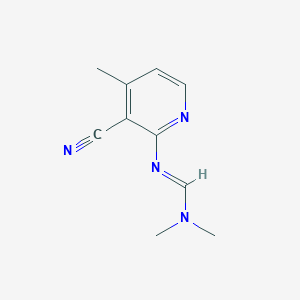

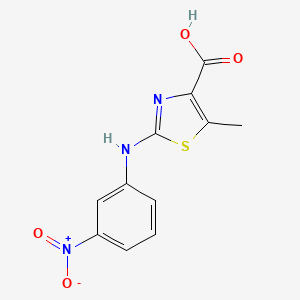

![molecular formula C14H14N4S B1415377 1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol CAS No. 1105198-31-9](/img/structure/B1415377.png)

1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol

Overview

Description

This compound is a type of pyridazine derivative . Pyridazines are six-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions . They are of enormous interest due to their biological activity .

Synthesis Analysis

The synthesis of pyridazine derivatives often starts from 1,3-diketones involving a Diaza–Wittig reaction as a key step . A convenient strategy was elaborated to access versatile pyridazine derivatives allowing the variation of substituents at position 6 of the heterocyclic ring .Molecular Structure Analysis

The molecular structure of pyridazine derivatives is characterized by a six-membered heterocyclic ring containing two nitrogen atoms in adjacent positions . The physicochemical properties inherent to the pyridazine ring distinguish it from other azines, making it an attractive heterocycle for drug design .Chemical Reactions Analysis

The chemical properties of pyridazines include both reactions of the diazine ring and reactions of various substituents attached to the ring . Conditions for selective aromatic nucleophilic substitution of one or two bromine atoms by oxygen and nitrogen nucleophiles have been found .Physical And Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives are unique. They are characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .Scientific Research Applications

Optoelectronic Materials

Quinazoline and pyrimidine derivatives are extensively researched for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Incorporation into π-extended conjugated systems enhances their value for creating novel optoelectronic materials. These derivatives are crucial for developing materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Additionally, they have potential applications as nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).

Medicinal Chemistry

Heterocyclic N-oxide derivatives, including pyridazine derivatives, are known for their versatility as synthetic intermediates and biological significance. They have been highlighted for their roles in metal complexes formation, catalysts design, asymmetric synthesis, and medicinal applications, demonstrating anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).

Antidiabetic Drug Development

The synthesis of dipeptidyl peptidase IV inhibitors for treating type 2 diabetes mellitus has involved the exploration of pyrazine derivatives among other heterocycles. These inhibitors aim to prevent the hydrolysis of incretin molecules, thereby promoting insulin secretion (Mendieta et al., 2011).

Synthesis of Pyrazole Heterocycles

Pyrazole derivatives, related to the core structure of interest, have widespread biological activities such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anti-HIV. The synthesis of pyrazole appended heterocyclic skeletons involves condensation followed by cyclization, highlighting their importance in medicinal chemistry (Dar & Shamsuzzaman, 2015).

Green Synthesis of Heterocycles

The construction of fused heterocyclic compounds via multi-component reactions (MCRs) offers an eco-friendly approach for synthesizing complex heterocycles. This method is highlighted for its atom economy and higher selectivity, making it advantageous for generating fused heterocycles with pharmaceutical applications (Dhanalakshmi et al., 2021).

Mechanism of Action

While the specific mechanism of action for this compound is not available, pyridazine derivatives have been found to inhibit certain enzymes. For example, some pyrazolo[3,4-d]pyridazine compounds were found to be good inhibitors of the carbonic anhydrase (hCA I and II) isoenzymes and acetylcholinesterase (AChE) .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(3,4-dimethylphenyl)-4-methyl-6H-pyrazolo[3,4-d]pyridazine-7-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4S/c1-8-4-5-11(6-9(8)2)18-13-12(7-15-18)10(3)16-17-14(13)19/h4-7H,1-3H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGBDPQSZTWCDRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NNC3=S)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

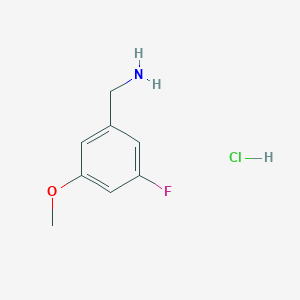

![[(3S,4R)-4-(2,3,6-Trifluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1415296.png)

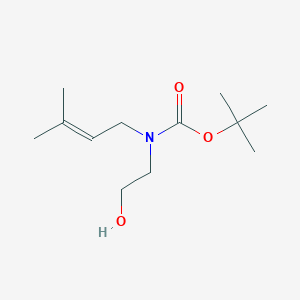

![[1-(4-Hydroxybutylcarbamoyl)-1-methylethyl]-carbamic acid benzyl ester](/img/structure/B1415297.png)

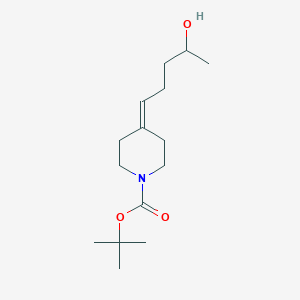

![tert-Butyl (1-[(5-methyl-1h-imidazol-4-yl)methyl]piperidin-4-yl)carbamate](/img/structure/B1415300.png)

![tert-Butyl [1-(4-hydroxy-6-oxo-1,6-dihydro-1,3,5-triazin-2-yl)piperidin-4-yl]carbamate](/img/structure/B1415301.png)

![2-Chloro-n'-[(4-cyanophenoxy)acetyl]acetohydrazide](/img/structure/B1415302.png)

![3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B1415310.png)

![N-Cyclopropyl-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1415312.png)

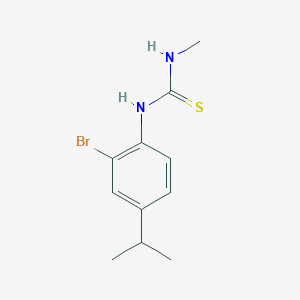

![Methyl 4-methyl-3-{[(methylamino)carbonothioyl]amino}thiophene-2-carboxylate](/img/structure/B1415317.png)